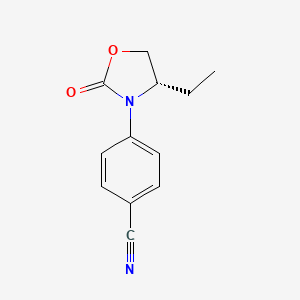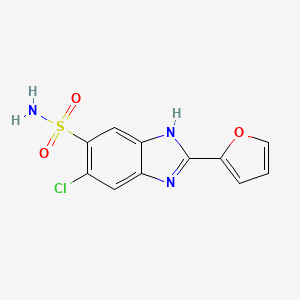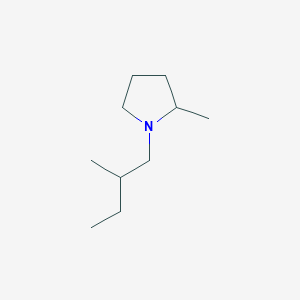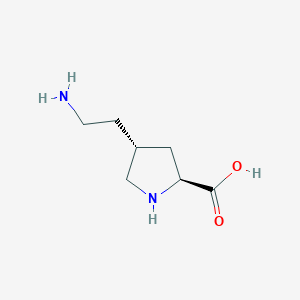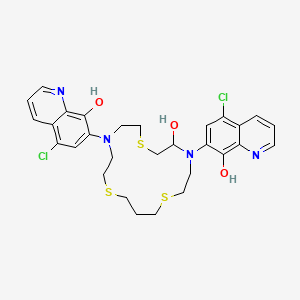
7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline rings, altering their electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .
Applications De Recherche Scientifique
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.
Medicine: Its potential medicinal properties are being explored for developing new drugs, particularly in the field of antimicrobial and anticancer research.
Mécanisme D'action
The mechanism of action of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes, while the trithia-diazacyclohexadecane moiety can chelate metal ions, affecting enzymatic activities and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol): This compound shares a similar structure but with an additional oxygen atom, which can alter its chemical properties and reactivity.
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloro-8-quinolinol):
Uniqueness
The uniqueness of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
343372-32-7 |
|---|---|
Formule moléculaire |
C29H32Cl2N4O3S3 |
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
4,10-bis(5-chloro-8-hydroxyquinolin-7-yl)-1,7,13-trithia-4,10-diazacyclohexadecan-5-ol |
InChI |
InChI=1S/C29H32Cl2N4O3S3/c30-21-16-23(28(37)26-19(21)4-1-6-32-26)34-8-13-39-11-3-12-40-15-10-35(25(36)18-41-14-9-34)24-17-22(31)20-5-2-7-33-27(20)29(24)38/h1-2,4-7,16-17,25,36-38H,3,8-15,18H2 |
Clé InChI |
GSLDSCKRJXWRLB-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN(CCSCC(N(CCSC1)C2=CC(=C3C=CC=NC3=C2O)Cl)O)C4=CC(=C5C=CC=NC5=C4O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
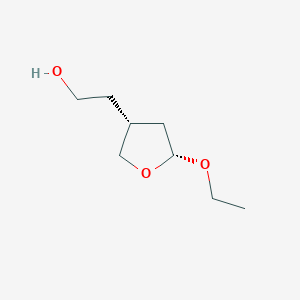
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
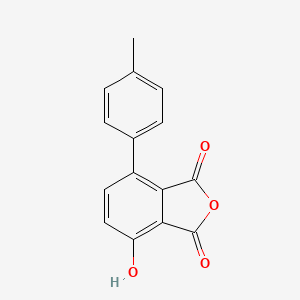
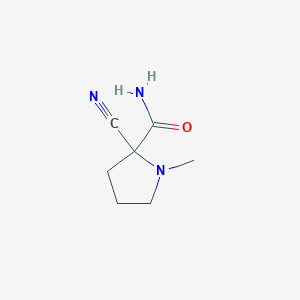
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
